2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)
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Overview
Description
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound characterized by the presence of a 4-iodophenyl group linked to a methylene bridge, which is further connected to two 2-(tert-butyl)furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-iodobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 5,5’-((4-phenyl)methylene)bis(2-(tert-butyl)furan).
Substitution: Formation of 5,5’-((4-substituted phenyl)methylene)bis(2-(tert-butyl)furan).
Scientific Research Applications
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodophenyl group can enhance its binding affinity and specificity towards certain targets, while the furan moieties contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan)
- 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan)
- 5,5’-((4-Methylphenyl)methylene)bis(2-(tert-butyl)furan)
Uniqueness
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The iodine atom can be readily substituted with various nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the tert-butyl groups provide steric protection, enhancing the compound’s stability and making it suitable for various applications.
Biological Activity
The compound 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18I2O4
- Molecular Weight : 412.24 g/mol
- IUPAC Name : 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)
- CAS Number : 80545-13-7
Antimicrobial Activity
Research has indicated that compounds similar to 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) exhibit significant antimicrobial properties. A study highlighted the effectiveness of furan derivatives in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The presence of the iodine atom is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and eventual cell lysis.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction via the mitochondrial pathway, where the compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins.
The biological activity of 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Production : It can induce oxidative stress in cancer cells, leading to cell death.
- Signal Transduction Modulation : The compound may alter signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : In a comparative study, various furan derivatives were tested against a panel of pathogens. 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) demonstrated a minimum inhibitory concentration (MIC) significantly lower than several standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents .
- Cytotoxicity in Cancer Cells : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) | Antimicrobial, Anticancer | Enzyme inhibition, ROS production |
Furan Derivative A | Moderate Antimicrobial | Cell membrane disruption |
Furan Derivative B | High Anticancer | Apoptosis induction |
Properties
CAS No. |
917571-18-7 |
---|---|
Molecular Formula |
C23H27IO2 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-iodophenyl)methyl]furan |
InChI |
InChI=1S/C23H27IO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
InChI Key |
NUJPRQXBNNWQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)I)C3=CC=C(O3)C(C)(C)C |
Origin of Product |
United States |
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